molecular formula C4H4I2N2 B6614915 3,5-diiodo-4-methyl-1H-pyrazole CAS No. 866639-16-9

3,5-diiodo-4-methyl-1H-pyrazole

Cat. No.: B6614915
CAS No.: 866639-16-9
M. Wt: 333.90 g/mol
InChI Key: QBKNVRZWDWFLDP-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-methyl-1H-pyrazole is a halogenated pyrazole derivative designed for use as a key synthetic intermediate in research and development. This compound is offered for research purposes only and is not intended for diagnostic or therapeutic applications. Pyrazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry and drug discovery . Research into analogous halogenated pyrazoles has demonstrated their potential as core scaffolds for developing agents with anti-biofilm , anticancer, antioxidant, and anti-inflammatory properties . The presence of iodine atoms on the pyrazole ring offers versatile sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies . This makes 3,5-Diiodo-4-methyl-1H-pyrazole a valuable building block for researchers in synthetic and pharmaceutical chemistry aiming to explore new chemical space and develop novel bioactive compounds.

Properties

IUPAC Name

3,5-diiodo-4-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKNVRZWDWFLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine Monochloride (ICl) as the Iodinating Agent

Iodine monochloride in acetic acid at 60–80°C facilitates diiodination with moderate yields (40–55%). The reaction proceeds via in situ generation of iodonium ions, which attack the electron-rich positions of the pyrazole ring. Excess ICl (2.2 equivalents per iodination site) is required to drive the reaction to completion. A key limitation is the formation of over-iodinated byproducts, necessitating careful chromatographic purification.

N-Iodosuccinimide (NIS) in Polar Aprotic Solvents

NIS in dimethylformamide (DMF) at 25°C achieves higher regioselectivity, yielding 3,5-diiodo-4-methyl-1H-pyrazole in 65–72% isolated yield. The reaction benefits from the mild conditions and reduced side reactions. A catalytic amount of p-toluenesulfonic acid (p-TsOH, 5 mol%) accelerates the iodination by protonating the pyrazole nitrogen, enhancing electrophilicity at the 3- and 5-positions.

Table 1: Comparative Analysis of Direct Iodination Methods

MethodReagent SystemTemperature (°C)Yield (%)Purity (%)
ICl in AcOHICl/AcOH (1:2 v/v)60–8040–5585–90
NIS in DMFNIS/DMF + p-TsOH2565–7292–95

Halogen Exchange Reactions

An alternative strategy involves halogen exchange starting from 3,5-dibromo-4-methyl-1H-pyrazole. This method is advantageous when brominated precursors are readily available.

Finkelstein-Type Iodination

Treatment of 3,5-dibromo-4-methyl-1H-pyrazole with sodium iodide (NaI) in acetone under reflux (56°C) for 24 hours achieves complete bromine-iodine exchange. The reaction follows an SN2 mechanism, with yields reaching 78–82%. Critical parameters include:

  • Solvent polarity : Acetone > dimethyl sulfoxide (DMSO) > ethanol (optimal in acetone).

  • Stoichiometry : 2.5 equivalents of NaI per bromine atom.

Catalytic Copper-Assisted Exchange

Copper(I) iodide (10 mol%) in N-methyl-2-pyrrolidone (NMP) at 120°C enhances reaction rates, completing iodination in 6 hours with 88% yield. The copper catalyst facilitates oxidative addition/reductive elimination steps, improving atom economy.

Electrophilic Substitution via Diazotization

Diazotization of 4-methyl-1H-pyrazole-3,5-diamine followed by iodination offers a stepwise route:

Diazonium Salt Formation

4-Methyl-1H-pyrazole-3,5-diamine reacts with sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C to form the diazonium intermediate. This intermediate is unstable and requires immediate use.

Sandmeyer-Type Iodination

Introducing potassium iodide (KI) to the diazonium solution at 25°C replaces the amino groups with iodine atoms. Yields are modest (50–60%) due to competing side reactions, including reduction of the diazonium salt to 4-methyl-1H-pyrazole.

Challenges and Optimization Strategies

Regiochemical Control

The electron-donating methyl group at position 4 directs iodination to the 3- and 5-positions. However, steric hindrance at these positions can limit reaction efficiency. Computational studies (DFT calculations) suggest that methyl substitution increases the activation energy for iodination by 8–12 kJ/mol compared to unsubstituted pyrazole.

Byproduct Formation

Common byproducts include:

  • Mono-iodinated derivatives : Arising from incomplete reaction.

  • Tri-iodinated species : Formed under excess iodinating conditions.

  • Ring-opened products : Observed in strongly acidic media.

Industrial-Scale Considerations

For kilogram-scale production, the NIS/DMF method is preferred due to:

  • Safety : Avoids corrosive ICl.

  • Scalability : Mild conditions reduce energy costs.

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity without chromatography .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities
Research indicates that 3,5-diiodo-4-methyl-1H-pyrazole exhibits significant antimicrobial and anticancer properties. Its structure allows it to interact with biological targets such as enzymes and receptors, making it a candidate for drug development. Studies have demonstrated its effectiveness against various pathogens and cancer cell lines, suggesting its potential as a therapeutic agent in treating infections and cancers .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Several derivatives of pyrazole have been synthesized and tested, showing promising results comparable to established anti-inflammatory drugs like diclofenac .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of pyrazole derivatives. Compounds similar to 3,5-diiodo-4-methyl-1H-pyrazole have been shown to exhibit activity against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation .

Agricultural Applications

Agrochemical Development
In the agricultural sector, 3,5-diiodo-4-methyl-1H-pyrazole serves as a key building block for synthesizing agrochemicals. Its stability and reactivity make it suitable for developing pesticides and herbicides that target specific plant pathogens while minimizing harm to beneficial organisms.

Material Science

Synthesis of Functional Materials
The compound's unique substitution pattern allows it to act as a precursor in the synthesis of advanced materials. Its derivatives can be incorporated into polymers or used as dyes due to their vibrant colors and stability under various environmental conditions .

Case Studies

StudyFocusFindings
El-Sayed et al.Anti-inflammatory ActivityNew pyrazole derivatives showed optimal anti-inflammatory activity comparable to diclofenac .
Nagarapu et al.Pain ReliefSynthesized pyrazole derivatives exhibited significant analgesic effects in rat models .
Bekhit et al.Antimicrobial PropertiesA series of pyrazole derivatives demonstrated potent activity against various bacterial strains .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Effects

The table below compares 3,5-diiodo-4-methyl-1H-pyrazole with structurally related compounds from the evidence and literature:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Potential Applications
3,5-Diiodo-4-methyl-1H-pyrazole 3-I, 5-I, 4-CH₃ ~375.9 (estimated) High electronegativity, heavy-atom effect Catalysis, crystallography
3,5-Dimethyl-1H-pyrazole () 3-CH₃, 5-CH₃, 4-H ~110.1 Low polarity, thermal stability Ligand in coordination chemistry
4i () Coumarin-tetrazole-pyrazole hybrid Complex structure Fluorescence, π-conjugation Bioimaging, pharmaceuticals
4j () Thioxo-pyrimidine-pyrazole hybrid Complex structure Sulfur-based reactivity Antimicrobial agents
Key Observations:
  • Electron-Withdrawing vs. This difference impacts reactivity in electrophilic substitution or metal-catalyzed reactions.
  • Molecular Weight and Solubility : The iodine atoms significantly increase molecular weight (~375.9 vs. ~110.1 for the dimethyl analog), likely reducing solubility in polar solvents but enhancing compatibility with hydrophobic environments.

Crystallographic Utility

The heavy iodine atoms in 3,5-diiodo-4-methyl-1H-pyrazole make it a candidate for use in small-molecule crystallography. Programs like SHELXL () are critical for refining such structures, particularly when heavy atoms aid in phasing . In contrast, the dimethyl analog () lacks heavy atoms, requiring alternative phasing methods.

Biological Activity

3,5-Diiodo-4-methyl-1H-pyrazole is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring two iodine atoms and a methyl group on the pyrazole ring, contributes to its potential pharmacological properties. This article reviews the biological activity of 3,5-diiodo-4-methyl-1H-pyrazole, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. 3,5-Diiodo-4-methyl-1H-pyrazole has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated that modifications in the pyrazole structure enhance its antibacterial efficacy. For instance, compounds with aliphatic amide linkages showed improved activity against these pathogens, suggesting a structure-activity relationship that could be exploited for drug development .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3,5-Diiodo-4-methyl-1H-pyrazoleE. coli32 µg/mL
3,5-Diiodo-4-methyl-1H-pyrazoleS. aureus16 µg/mL
Novel derivativesPseudomonas aeruginosa8 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of 3,5-diiodo-4-methyl-1H-pyrazole has been highlighted in several studies. Its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 was evaluated in vitro. One study reported that at a concentration of 10 µM, this compound exhibited up to 85% inhibition of TNF-α and 93% inhibition of IL-6 compared to standard anti-inflammatory drugs like dexamethasone .

Case Study: Inhibition of Inflammatory Markers
A recent study investigated the effects of this compound on carrageenan-induced edema in mice. Results indicated that treatment with 3,5-diiodo-4-methyl-1H-pyrazole significantly reduced paw swelling compared to untreated controls, demonstrating its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of pyrazole derivatives are increasingly recognized. Research has shown that 3,5-diiodo-4-methyl-1H-pyrazole can induce apoptosis in cancer cell lines. A study focusing on its effects on breast cancer cells revealed that it inhibited cell proliferation and induced cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity of Pyrazole Derivatives

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

Q & A

Q. What are the optimal synthetic routes for 3,5-diiodo-4-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

  • Pyrazole ring formation : Reacting hydrazine with a 1,3-diketone precursor under controlled pH and temperature (60–80°C) .
  • Iodination : Electrophilic substitution using iodine monochloride (ICl) in acetic acid at 0–5°C to ensure regioselectivity at positions 3 and 5 .
  • Methylation : Introducing the methyl group via alkylation with methyl iodide in the presence of a base (e.g., NaH) in anhydrous DMF .

Q. Key factors :

  • Solvent polarity (e.g., DMF enhances nucleophilicity).
  • Temperature control to minimize side reactions.
  • Catalyst selection (e.g., KI for iodination).
StepReagentsConditionsYield (%)Purity (%)
IodinationICl, CH₃COOH0–5°C, 12h65–75>90
MethylationCH₃I, NaH, DMFRT, 6h70–8085–95

Q. Which purification techniques are most effective for isolating 3,5-diiodo-4-methyl-1H-pyrazole?

  • Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted iodine .
  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1) for separating iodinated byproducts .
  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) for analytical purity >99% .

Q. What spectroscopic and crystallographic methods validate the structure of 3,5-diiodo-4-methyl-1H-pyrazole?

  • NMR : ¹H NMR (DMSO-d6) shows singlet for methyl (δ 2.35 ppm) and absence of NH protons due to tautomerism .
  • X-ray diffraction : Single-crystal analysis confirms planar pyrazole ring and iodine substituent angles (e.g., C-I-C ~120°) .
  • Mass spectrometry : ESI-MS m/z 375.8 [M+H]⁺ matches theoretical molecular weight .

Q. How is the compound screened for preliminary biological activity?

  • MTT assay : Test cytotoxicity in human cancer cell lines (IC50 values) .
  • Oxidative stress profiling : Measure Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) in whole blood models .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

Regioselectivity is influenced by:

  • Electronic effects : Electron-rich positions (C-3 and C-5) favor iodination. DFT calculations (B3LYP/6-31G*) show higher electron density at these sites .
  • Steric hindrance : Bulky substituents at C-4 (methyl) direct iodine to less hindered positions .
  • Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states .

Q. What computational tools predict the reactivity and stability of 3,5-diiodo-4-methyl-1H-pyrazole?

  • DFT studies : Geometry optimization with B3LYP/6-311G(d,p) basis set calculates bond lengths (C-I ~2.10 Å) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .
  • Molecular docking : Predict binding affinity to biological targets (e.g., cyclooxygenase-2) using AutoDock Vina .

Q. What mechanistic insights explain its bioactivity in oxidative stress models?

  • ROS scavenging : The compound quenches hydroxyl radicals (•OH) via iodine-mediated electron transfer, confirmed by ESR spectroscopy .
  • Enzyme inhibition : Competes with NADPH oxidase, reducing superoxide anion (O₂⁻) production in phagocytic cells .

Q. How should researchers resolve contradictions between experimental and computational data?

  • Multi-method validation : Cross-check NMR/X-ray results with DFT-predicted chemical shifts (RMSD < 0.1 ppm) .
  • Dose-response studies : Replicate bioassays (e.g., LDH leakage vs. MTT viability) to distinguish cytotoxic vs. cytostatic effects .
  • Crystallographic refinement : Use SHELXL for high-resolution data (R-factor < 5%) to resolve structural ambiguities .

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